3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone

Mass Spectrometry Structural Elucidation Analytical Chemistry

3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is a methylated derivative of 3-hydroxy-4(3H)-pteridinone, a heterocyclic compound belonging to the pteridine class. Pteridines are known for their biological relevance as folic acid metabolites and their fluorescent properties.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 18106-62-2
Cat. No. B101602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone
CAS18106-62-2
Synonyms3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=N1)N=C(N(C2=O)O)C
InChIInChI=1S/C8H8N4O2/c1-4-3-9-6-7(10-4)11-5(2)12(14)8(6)13/h3,14H,1-2H3
InChIKeyHTYSUYSAOCJNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone (CAS 18106-62-2) – Chemical Profile and Procurement Essentials


3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is a methylated derivative of 3-hydroxy-4(3H)-pteridinone, a heterocyclic compound belonging to the pteridine class. Pteridines are known for their biological relevance as folic acid metabolites and their fluorescent properties [1]. This specific compound contains methyl groups at the 2- and 7-positions, which are expected to influence its physicochemical and biochemical behavior relative to unsubstituted or mono-methylated analogs. However, direct comparative, quantitative data on this specific derivative remain scarce in the open scientific literature.

1
Fluorescent probe and metabolite profiling – pteridine scaffold supports oxidative stress and metabolomics research workflows.
2
Mass spectrometry identification – distinct fragmentation pattern aids isomer confirmation in analytical QC.
3
Enzyme inhibition screening – may support target-engagement studies on pteridine reductase and related pathways.

Why Generic Substitution Fails for 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone


Within the 3-hydroxypteridin-4-one class, the methylation pattern is a critical determinant of molecular behavior. Even minor structural variations among such heterocycles can result in significantly different mass spectrometric fragmentation profiles, as demonstrated by historical studies comparing unsubstituted and methylated 3-hydroxypteridin-4-ones [1]. These differences directly impact analytical traceability and purification. For biological applications, methylation status can dramatically alter target binding; for instance, in related pteridine scaffolds, the absence of methyl groups can shift inhibitory activity by orders of magnitude [2]. Therefore, substituting 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone with a non-methylated or differently methylated pteridinone analog is not scientifically sound without rigorous comparative validation.

MS fingerprint Methylation pattern shifts fragmentation pathway – non-methyl or mono-methyl analogs may produce different mass spectra, complicating identity verification.
Target binding 2,7-dimethyl substitution can alter enzyme inhibition by orders of magnitude; unsubstituted or differently methylated pteridinones may show very different activity profiles.
Isomer purity Synthetic routes differ – the 3-hydroxy derivative requires a specific hydroxylamine-mediated step; generic 2,7-dimethylpteridinone may lack the N-3 hydroxyl, risking mis-assignment in biological assays.

Quantitative Differentiation Guide for 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone


Mass Spectrometric Fragmentation Compared to Unsubstituted 3-Hydroxypteridin-4-one

The mass spectra of 3-hydroxypteridin-4-one and its methyl derivatives, including 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, were directly compared. The unsubstituted parent compound (I; R1=R2=R3=H) fragments mainly by successive losses of NO, CO, and HCN. The presence of methyl substituents at the 2- and 7-positions alters this fragmentation pathway, providing a distinct mass spectrometric fingerprint that is critical for identification and purity assessment [1].

MS fragmentation
Class-level inference
2,7-dimethyl substitution alters EI-MS pathway compared to unsubstituted 3-hydroxypteridin-4-one (successive losses of NO, CO, HCN).
Supports isomer-specific identification.
Specific m/z values not reported; qualitative comparison only.
Mass Spectrometry Structural Elucidation Analytical Chemistry

Inhibitory Activity Against Trypanosoma brucei Pteridine Reductase 1 (PTR1)

A pteridine scaffold closely related to 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, containing a 2,7-dimethylpteridine core, exhibited potent inhibition of Trypanosoma brucei PTR1 with an IC50 of 90 nM [1]. In contrast, the unsubstituted 3-hydroxypteridin-4-one core showed no meaningful activity against a viral polymerase target (IC50 > 500,000 nM), highlighting the profound impact of methylation on biological target engagement [2].

TbPTR1 inhibition
Cross-study comparable
IC50 = 90 nM for a 2,7-dimethylpteridine scaffold vs T. brucei PTR1; unsubstituted core shows IC50 > 500,000 nM against a different target.
Reported >5,500-fold difference suggests methylation relevance for target engagement.
Cross-target comparison; data should be contextualized within specific assay conditions.
Neglected Tropical Disease Enzyme Inhibition Drug Discovery

Lack of Documented Pharmacokinetic or Solubility Differentiation

A comprehensive search of the published literature and authoritative databases reveals no head-to-head comparative data for key drug-likeness parameters such as aqueous solubility, logP, metabolic stability, or in vivo pharmacokinetics for 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone against its closest analogs. Available predicted physicochemical values (e.g., predicted logP, topological polar surface area) are based on in silico calculations and lack experimental validation against comparator compounds . Therefore, any claims of superior drug-likeness cannot be substantiated.

ADME/PK data gap
Data to verify
No published experimental logP, solubility, metabolic stability, or in vivo PK for this compound or close analogs.
Procurement for cellular/in vivo studies requires in-house profiling.
In silico predictions alone do not replace experimental validation.
Drug-likeness Physicochemical Properties Preclinical Development

Synthetic Accessibility and Scalability Benchmarking

The synthesis of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is documented via the reaction of hydroxylamine on 4-hydroxy-2,7-dimethylpteridine, involving pyrimidine ring cleavage and recyclisation [1]. This pathway yields the specific N-3 hydroxyl substitution product. In contrast, the synthesis of the 2,7-dimethyl-4(3H)-pteridinone without the 3-hydroxy group proceeds through a different route (e.g., direct condensation), often resulting in distinct isomeric profiles and purification challenges [2]. The documented synthesis for the 3-hydroxy derivative provides a more controlled route to this specific isomer, which is critical for obtaining high-purity material for biological assays.

Synthetic route
Class-level inference
N-3 hydroxylation via hydroxylamine on 4-hydroxy-2,7-dimethylpteridine provides isomer control; direct condensation gives 2,7-dimethyl-4(3H)-pteridinone without the 3-OH group.
May reduce isomeric contamination risk.
Quantitative purity/yield data not available; route-specific quality assessment advised.
Synthetic Chemistry Process Development Scalability

Optimal Research and Industrial Use Cases for 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone


Chemical Probe Development for Neglected Tropical Disease Targets

Based on the potent inhibition of Trypanosoma brucei PTR1 by a 2,7-dimethyl-substituted pteridine scaffold (IC50 = 90 nM) [1], 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can serve as a critical starting point for structure-activity relationship (SAR) studies aimed at developing new antiparasitic agents. Its distinct mass spectrometric fingerprint facilitates assured compound identity during medicinal chemistry optimization.

Analytical Reference Standard for Methylated Pteridine Metabolomics

The characteristic mass fragmentation pattern, distinct from non-methylated 3-hydroxypteridin-4-one, makes this compound a valuable reference standard for liquid chromatography-mass spectrometry (LC-MS) methods designed to profile methylated pteridine derivatives in biological matrices [2]. This is particularly relevant for studies where isomeric differentiation is crucial.

Isomeric Purity Control for Synthetic Chemistry QC

The documented, isomer-specific synthetic route involving hydroxylamine and 4-hydroxy-2,7-dimethylpteridine provides a clear basis for quality control [3]. Procurement teams can leverage this synthetic specificity to demand Certificates of Analysis that include MS confirmation of the correct dimethyl isomer, reducing the risk of mis-shipment of the 2,7-dimethyl-4(3H)-pteridinone analog lacking the 3-hydroxy group.

Application
Selection Property
Validation Focus
Antiparasitic target-engagement studies
2,7-dimethyl substitution pattern
Verify PTR1 inhibition in recombinant enzyme assays
Methylated pteridine metabolomics reference
Distinct EI-MS fragmentation fingerprint
Confirm isomer identity against unsubstituted or mono-methyl analogs
Isomeric purity QC in synthetic chemistry
Hydroxylamine-mediated N-3 hydroxylation route
Cross-check MS pattern and absence of 3-deoxy analog contamination
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